(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-34-22-9-4-16(11-23(22)35-14-15-2-6-19(26)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKNIZWHUORTHV-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and cyanating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and methoxylation are common substitution reactions, where halogen or methoxy groups are introduced into the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation and dimethyl sulfate for methoxylation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or methoxylated analogs, which may have distinct chemical and physical properties.
Scientific Research Applications
(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*LogP values estimated via group contribution methods.
- Chlorine vs. Trifluoromethyl: The trifluoromethyl group in the target compound enhances lipophilicity and oxidative resistance compared to non-fluorinated analogs, delaying atmospheric degradation .
- Cyanopropenamide vs.
Atmospheric Reactivity and Degradation Pathways
The compound’s degradation is likely governed by:
- OH• Radical Attack : Predominant pathway for chloroaromatics, with rate constants extrapolated from similar structures (e.g., k(OH) ~ 1.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) .
- Autoxidation: The cyanopropenamide backbone may undergo autoxidation, forming peroxy radicals (RO2•) that dimerize or fragment, as observed in α-pinene oxidation .
- EPFR Formation : Chlorine and aromatic groups may stabilize EPFRs on indoor surfaces, with lifetimes of days to months, similar to EPFRs in particulate matter .
Comparison with GECKO-A and MechGen Predictions :
- MechGen models single-generation oxidation, predicting faster degradation than multi-generation mechanisms (e.g., GECKO-A). For example, MechGen estimates a half-life of 12 hours for the target compound vs. 24 hours in GECKO-A due to omitted autoxidation pathways .
Bioactivity and Health Implications
While direct data on the target compound’s bioactivity is lacking, structural parallels suggest:
- Antioxidant Potential: Methoxy and aryl ether groups may confer moderate radical scavenging activity, though lower than phenolic OH-containing analogs (e.g., Prunus spinosa fractions with TPC > 500 mg GAE/g) .
- Toxicity Risks: Chlorine and cyano groups could enhance toxicity via ROS generation, similar to EPFRs in indoor dust .
Environmental Persistence and Indoor Chemistry
- Surface Accumulation : The compound’s lipophilicity (LogP ~4.2) favors adsorption on indoor surfaces (e.g., windows), where EPFRs persist at 10¹² spins/m³ .
- Reactivity with Indoor Oxidants: Surface-bound EPFRs react with NO2/O3, altering composition. This contrasts with non-EPFR-forming analogs (e.g., methoxybenzenes), which primarily degrade in the gas phase .
Biological Activity
The compound (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide, also referred to by its chemical structure and identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
- IUPAC Name : (E)-N''-[2-chloro-5-(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine
- Molecular Formula : C18H15ClF3NO3
- Molecular Weight : 385.77 g/mol
- CAS Number : Not available
- DrugBank ID : DB08478
The biological activity of this compound is thought to be linked to its interaction with specific protein targets. One notable target is thymidylate synthase (TYMS), which plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is essential for the de novo synthesis of thymidine, a building block of DNA. The inhibition of TYMS can lead to reduced DNA synthesis and cell proliferation, making it a potential target for anticancer therapies .
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and liver cancer cells (HepG2). The IC50 values for these activities are often reported in the nanomolar range, indicating potent effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings have been shown to significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity, while methoxy groups influence solubility and membrane permeability .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of various derivatives on MCF-7 and HepG2 cell lines.
- Findings : Compound derivatives exhibited IC50 values ranging from 0.21 nM to over 100 nM, with specific derivatives showing selective apoptosis induction in MCF-7 cells.
- : The study suggests that structural modifications can enhance anticancer properties significantly.
-
In Vivo Efficacy Assessment :
- Objective : To assess the efficacy of selected derivatives in a mouse xenograft model.
- Findings : Administration at doses around 10 mg/kg resulted in significant tumor size reduction compared to controls.
- : The compound demonstrates potential for further development as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Q. What initial biological assays are recommended to screen for pharmacological activity?
- In vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with targets like kinases or G-protein-coupled receptors .
- Enzyme Inhibition Studies : Measure IC values against acetylcholinesterase or cytochrome P450 isoforms using spectrophotometric methods .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and selectivity for specific biological targets?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., docking scores < -8 kcal/mol indicate strong binding) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictions between in vitro bioactivity and poor solubility in physiological buffers?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility without compromising activity .
- Nanoparticle Encapsulation : Use liposomal carriers to enhance bioavailability (e.g., >90% encapsulation efficiency with PEGylated lipids) .
Q. How does the substitution pattern on the phenyl rings influence structure-activity relationships (SAR)?
- SAR Insights :
| Substituent | Position | Effect on Activity |
|---|---|---|
| -OCH | 4-aryl | Enhances metabolic stability |
| -Cl | 2-aryl | Increases target selectivity |
| -CF | 5-aryl | Boosts hydrophobic interactions |
Q. What experimental designs optimize regioselectivity in electrophilic substitution reactions of this compound?
- DOE (Design of Experiments) : Apply Taguchi methods to variables like temperature, solvent polarity, and catalyst loading. For example, a 3 factorial design identifies optimal nitration conditions (e.g., HNO/HSO at 0°C for 2 hours) .
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?
- Validation Protocols :
- Use deuterated solvents (e.g., DMSO-d) to standardize NMR conditions.
- Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts within ±0.2 ppm accuracy) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC < 1 µM) while others show negligible effects?
- Factors :
Q. How do conflicting reports on metabolic stability in liver microsomes inform future study designs?
- Mitigation Strategies :
- Include control compounds (e.g., verapamil) to normalize CYP450 activity.
- Use LC-MS/MS to quantify metabolite formation (e.g., demethylated derivatives) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
